

# physical properties of Mn(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O for material science

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Manganese nitrate tetrahydrate

Cat. No.: B1583092

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Manganese(II) Nitrate Tetrahydrate (Mn(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O) for Material Science

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Manganese(II) nitrate tetrahydrate (Mn(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O) is an inorganic salt that serves as a critical precursor in the synthesis of a wide array of manganese-based materials.<sup>[1][2][3]</sup> Its utility in material science stems from its high solubility in water and ethanol, and its well-defined thermal decomposition pathway, which allows for the controlled formation of various manganese oxides (MnO<sub>2</sub>, Mn<sub>2</sub>O<sub>3</sub>, Mn<sub>3</sub>O<sub>4</sub>).<sup>[4][5][6]</sup> This guide provides a comprehensive overview of the core physical properties of Mn(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O, detailed experimental protocols for its characterization, and logical workflows for its application in material synthesis.

## Core Physical and Chemical Properties

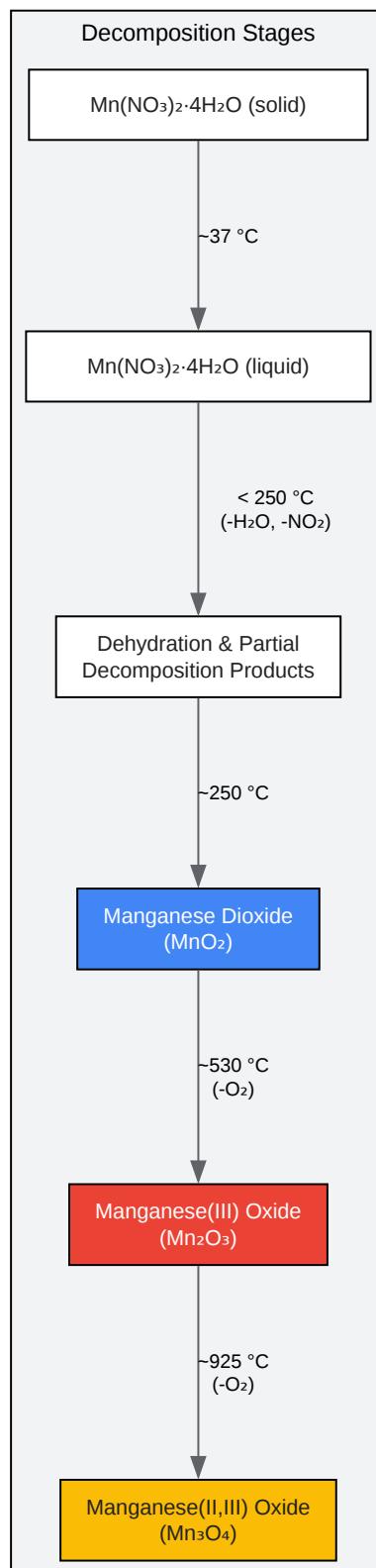
The physical properties of Mn(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O are summarized below. These properties are fundamental to its storage, handling, and application as a precursor in controlled chemical reactions. The compound is a pale pink, paramagnetic solid that is both deliquescent and hygroscopic, requiring storage in a dry, well-ventilated place.<sup>[1][7][8]</sup>

## General Properties

| Property                                | Value                                                 | Source(s)   |
|-----------------------------------------|-------------------------------------------------------|-------------|
| Chemical Formula                        | $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$  | [7][8]      |
| Molar Mass                              | 251.01 g/mol                                          | [9][10][11] |
| Appearance                              | Colorless, rose red, or pale pink monoclinic crystals | [7][8][9]   |
| Crystal System                          | Monoclinic                                            | [9]         |
| Magnetic Property                       | Paramagnetic                                          | [1]         |
| pH (50 g/L in H <sub>2</sub> O at 20°C) | ~ 3                                                   | [8][12]     |

## Thermal and Physical Data

There are some discrepancies in the literature regarding the exact melting and boiling points, which may be attributed to different measurement conditions or the presence of varying hydration states.


| Property                     | Value(s) Reported                                | Source(s)                   |
|------------------------------|--------------------------------------------------|-----------------------------|
| Melting Point                | 25.8 °C to 37.1 °C                               | [1][2][7][8][9][10][11][12] |
| Boiling Point                | 83 °C to 129.4 °C                                | [1][7][9][10][13]           |
| Density                      | 1.82 g/cm <sup>3</sup> to 2.13 g/cm <sup>3</sup> | [8][9][10][12]              |
| Solubility in Water          | 3800 g/L (at 20°C)                               | [8][12]                     |
| Solubility in Other Solvents | Soluble in ethanol                               | [9][10][12][14]             |

## Material Synthesis and Thermal Decomposition

A primary application of  $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$  in material science is its role as a precursor for manganese oxides through thermal decomposition.[1] The compound undergoes a multi-step decomposition process upon heating, which is crucial for synthesizing specific oxide phases.

The thermal decomposition pathway begins with melting around 37°C, followed by endothermic dehydration and nitrate decomposition at temperatures below 250°C.[4] The process ultimately

yields  $\text{MnO}_2$ , which upon further heating, transforms into  $\text{Mn}_2\text{O}_3$  at approximately  $530^\circ\text{C}$  and subsequently to  $\text{Mn}_3\text{O}_4$  at around  $925^\circ\text{C}$ .<sup>[4][5]</sup>



[Click to download full resolution via product page](#)

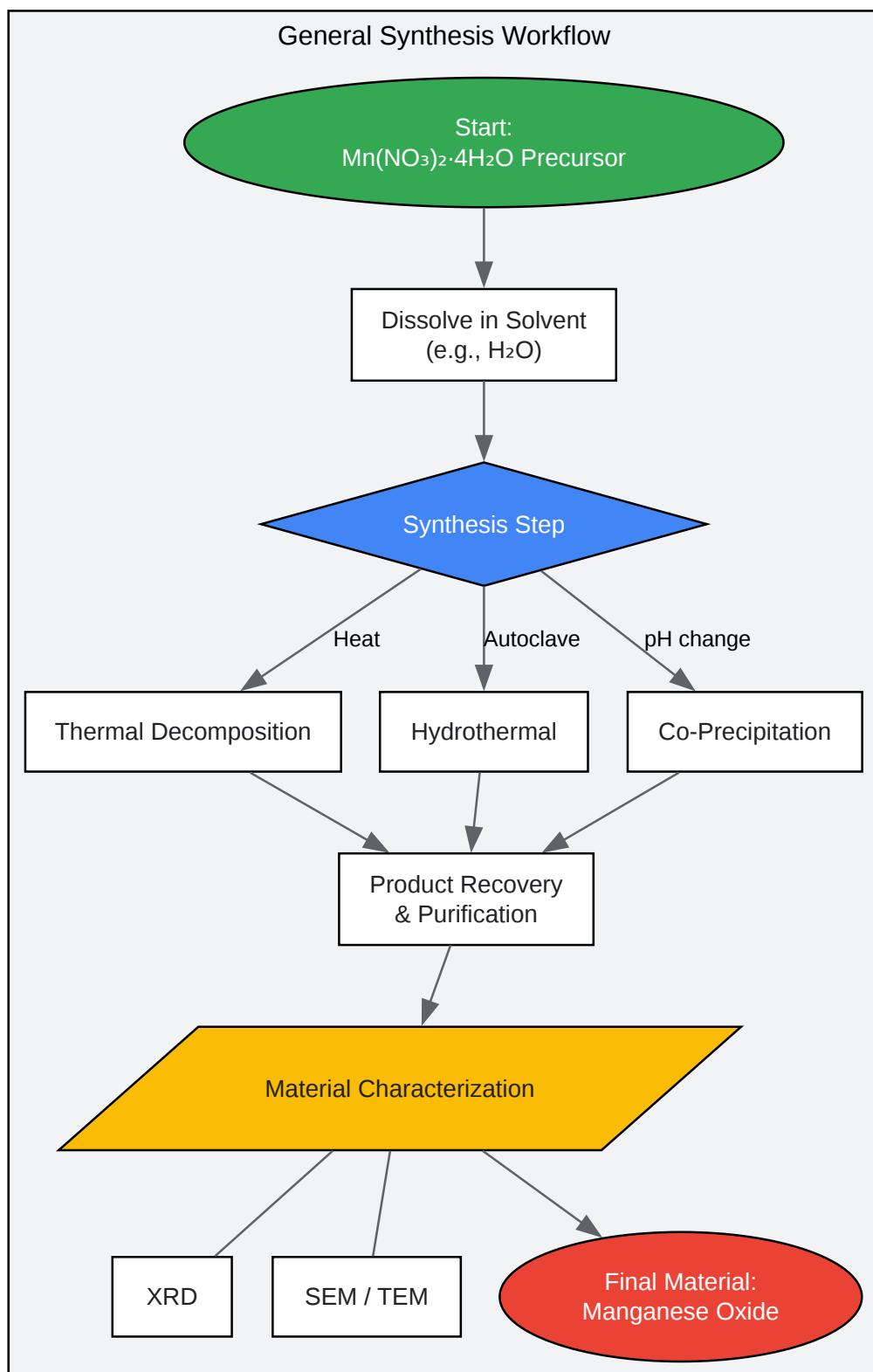
Caption: Thermal decomposition pathway of  $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ .

## Experimental Protocols

### Protocol: Thermal Analysis via TGA-DSC

Objective: To characterize the thermal decomposition behavior of  $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$ .

Methodology:


- Sample Preparation: Accurately weigh 5-10 mg of  $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$  powder into an alumina or platinum crucible.
- Instrumentation: Place the sample crucible and a reference crucible into a simultaneous Thermogravimetric Analyzer-Differential Scanning Calorimeter (TGA-DSC).
- Experimental Conditions:
  - Atmosphere: Purge the furnace with dry air or nitrogen at a constant flow rate (e.g., 100 mL/min).[4]
  - Temperature Program: Heat the sample from room temperature to 1200°C.
  - Heating Rate: A linear heating rate of 10°C/min is typically used.[4]
- Data Acquisition: Continuously record the sample mass (TGA), differential heat flow (DSC), and temperature.
- Analysis: Analyze the resulting curves to identify melting points (endothermic peak without mass loss), dehydration events (endothermic peaks with mass loss), and decomposition steps (mass loss events corresponding to the formation of  $\text{MnO}_2$ ,  $\text{Mn}_2\text{O}_3$ , and  $\text{Mn}_3\text{O}_4$ ).[4][5]

### Protocol: Synthesis of Manganese Oxide Nanoparticles

Objective: To synthesize manganese oxide nanoparticles using  $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$  as a precursor.

Methodology:

- Precursor Solution: Prepare an aqueous solution of  $\text{Mn}(\text{NO}_3)_2 \cdot 4\text{H}_2\text{O}$  by dissolving the salt in deionized water to the desired concentration.
- Synthesis Method (Select one):
  - A) Thermal Decomposition (Calcination): Place the precursor solution in a ceramic boat and heat it in a furnace. The temperature and duration will determine the final oxide phase (e.g., 250-300°C for  $\text{MnO}_2$ , >530°C for  $\text{Mn}_2\text{O}_3$ ).[\[4\]](#)
  - B) Co-Precipitation: While stirring the precursor solution, add a precipitating agent (e.g.,  $\text{NaOH}$ ,  $\text{NH}_4\text{OH}$ ) dropwise to control the pH and induce the formation of manganese hydroxide or oxide nanoparticles.[\[15\]](#) The resulting precipitate is then washed, dried, and may be calcined.
  - C) Hydrothermal Synthesis: Place the precursor solution, sometimes with additives or structure-directing agents, into a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 140-200°C) for several hours to promote the crystallization of desired  $\text{MnO}_2$  nanostructures.[\[16\]](#)[\[17\]](#)
- Product Recovery: After the reaction, collect the solid product by centrifugation or filtration.
- Purification: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the purified powder in a vacuum oven at a moderate temperature (e.g., 80-100°C).
- Characterization: Analyze the final product using techniques like X-ray Diffraction (XRD) to confirm the crystal phase and Scanning/Transmission Electron Microscopy (SEM/TEM) to study the morphology and particle size.[\[15\]](#)[\[17\]](#)[\[18\]](#)



[Click to download full resolution via product page](#)

Caption: General workflow for manganese oxide synthesis.

## Conclusion

Manganese(II) nitrate tetrahydrate is a versatile and indispensable precursor in material science. Its well-documented physical properties, particularly its thermal decomposition characteristics, provide a reliable foundation for the targeted synthesis of various manganese oxides. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to utilize  $Mn(NO_3)_2 \cdot 4H_2O$  in developing advanced materials for applications in catalysis, energy storage, and electronics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]
- 2. wholesale Manganese(II) nitrate tetrahydrate crystalline - FUNCMATER [funcmater.com]
- 3. CAS 20694-39-7: Manganese(II) nitrate tetrahydrate [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. The thermal decomposition of aqueous manganese (II) nitrate solution | CoLab [colab.ws]
- 6. Buy Manganese nitrate tetrahydrate | 20694-39-7 [smolecule.com]
- 7. Manganese nitrate, tetrahydrate [tropag.com]
- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 9. Manganese nitrate hydrate ( $Mn(NO_3)_2 \cdot 4H_2O$ ) [chembk.com]
- 10. echemi.com [echemi.com]
- 11. Manganese nitrate tetrahydrate |  $H_8MnN_2O_{10}$  | CID 182616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. MANGANESE(II) NITRATE TETRAHYDRATE Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 13. echemi.com [echemi.com]
- 14. MANGANESE(II) NITRATE TETRAHYDRATE | 20694-39-7 [chemicalbook.com]

- 15. nano-ntp.com [nano-ntp.com]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical properties of Mn(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O for material science]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583092#physical-properties-of-mn-no3-2-4h2o-for-material-science]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)